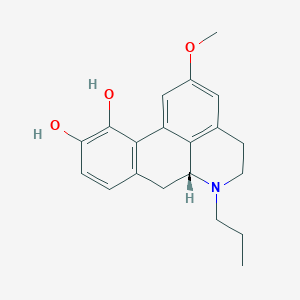
2-Methoxy-N-n-propylnorapomorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールは、分子式C20H23NO3、分子量325.4 g/molの複雑な有機化合物です 。この化合物は、メトキシ基とプロピル基が置換したジベンゾキノリンコアを含む独自の構造が特徴です。
準備方法
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、以下の手順が含まれます。
ジベンゾキノリンコアの形成: この手順では、適切な前駆体の環化によってジベンゾキノリン構造が形成されます。
メトキシ基とプロピル基の導入: メトキシ基とプロピル基は、特定の条件下でメタノールやプロピルハライドなどの試薬を用いた置換反応によって導入されます。
工業生産方法では、収率と純度を向上させるためにこれらの手順を最適化し、しばしば触媒や制御された反応条件を使用します。
化学反応の分析
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、キノン誘導体の生成につながります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、完全に飽和した誘導体の生成につながります。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。
科学研究への応用
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールは、いくつかの科学研究に用いられています。
化学: より複雑な有機分子の合成における前駆体として、および反応機構の研究におけるモデル化合物として使用されています。
生物学: この化合物は、細胞プロセスや酵素との相互作用に対する影響など、潜在的な生物活性について研究されています。
医学: さまざまな病気に対する新薬の開発における使用など、潜在的な治療用途を探るための研究が進められています。
科学的研究の応用
Medicinal Chemistry
MNPA serves as a significant compound in the development of new therapeutic agents targeting dopamine receptors. Its high affinity for D2 and D3 receptors positions it as a potential candidate for treating disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease.
- Therapeutic Potential : MNPA has shown promise in preclinical studies for its ability to modulate dopamine receptor activity. It is noted for being approximately 50-fold more potent than dopamine at the D2 receptor, indicating its potential effectiveness in clinical settings .
Pharmacological Characterization
Research has extensively characterized MNPA's interactions with dopamine receptors, revealing its role as a full agonist at both D2 and D3 receptors. Key findings include:
- Binding Affinity : MNPA exhibits dissociation constants (Kd) of approximately 2.21 nM for D2 and 2.02 nM for D3 receptors, demonstrating its strong binding capabilities .
- Receptor Internalization : Studies indicate that MNPA induces internalization of the D2 receptor more effectively than dopamine itself, which may enhance its therapeutic efficacy by modulating receptor availability and activity in the brain .
Neuroimaging Applications
MNPA has been utilized in positron emission tomography (PET) studies to visualize dopamine receptor dynamics in vivo. Its applications in neuroimaging include:
- PET Tracer Development : As a radiolabeled compound ([^11C]MNPA), it allows researchers to assess the high-affinity state of D2/D3 receptors in the brain non-invasively. This is crucial for understanding dopaminergic function in various neuropsychiatric disorders .
- Comparative Studies : MNPA's binding potential has been compared with traditional antagonists like raclopride, providing insights into receptor availability and the dynamics of dopaminergic signaling under different physiological conditions .
Case Studies and Findings
Several studies have documented the effects and applications of MNPA:
作用機序
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールの作用機序は、特定の分子標的や経路との相互作用を伴います。それは、酵素や受容体に結合することで、それらの活性を調節する可能性があります。 関与する正確な分子標的や経路は、特定の生物学的状況や化合物の構造的特徴によって異なります .
類似の化合物との比較
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールは、次のような類似の化合物と比較することができます。
®-1-メトキシ-6-メチル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-2-オール: この化合物は、類似のジベンゾキノリンコアを持っていますが、コアに結合している置換基が異なります.
(6aR)-2-メトキシ-6-メチル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-1,10-ジオール: 置換基と立体化学が異なる、別の類似の化合物です.
2-メトキシ-6-プロピル-5,6,6a,7-テトラヒドロ-4H-ジベンゾ[de,g]キノリン-10,11-ジオールの独自性は、特定の置換基とその結果生じる化学的および生物学的特性にあります。
類似化合物との比較
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol can be compared with similar compounds such as:
®-1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol: This compound has a similar dibenzoquinoline core but differs in the substituents attached to the core.
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol: Another similar compound with different substituents and stereochemistry.
The uniqueness of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol lies in its specific substituents and the resulting chemical and biological properties.
生物活性
2-Methoxy-N-n-propylnorapomorphine (MNPA) is a synthetic compound that has garnered attention in pharmacological research, particularly for its interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding properties, agonist functionality, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H23NO3
- Molecular Weight : 325.4 g/mol
- IUPAC Name : 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
MNPA acts primarily as a full agonist at the D2 and D3 dopamine receptors (DARs). Its mechanism involves binding to these receptors and modulating downstream signaling pathways, particularly those associated with cyclic adenosine monophosphate (cAMP) accumulation. Studies have shown that MNPA inhibits forskolin-stimulated cAMP accumulation in HEK293 cells expressing D2 and D3 receptors to a similar extent as dopamine but with significantly higher potency at the D2 receptor.
Binding Affinity and Potency
Research indicates that MNPA exhibits a binding affinity of approximately:
- D2 Receptor Ki : 1.3 nM
- D3 Receptor Ki : Comparable to dopamine
This demonstrates that MNPA is about 50 times more potent than dopamine at the D2 receptor while maintaining similar potency at the D3 receptor .
Agonist Activity
In comparative studies, MNPA was found to:
- Maximally Inhibit cAMP Accumulation : Approximately 82% inhibition at the D2 receptor.
- Induce Receptor Internalization : MNPA promotes internalization of D2 receptors more effectively than dopamine .
Table 1: Comparative Agonist Potency
| Agonist | % Maximum Inhibition | IC50 (nM) | Reference |
|---|---|---|---|
| MNPA | 82 ± 3 | 0.33 ± 0.26 | |
| Dopamine | 85 ± 3 | 15.6 ± 1.75 | |
| NPA | 72 ± 8 | 0.37 ± 0.09 |
This table summarizes the potency of MNPA compared to other known dopamine agonists, highlighting its superior efficacy.
Neuroimaging Studies
PET studies using radiolabeled MNPA have provided insights into its in vivo behavior:
- Striatal Binding Potential : Observed values ranged from 0.84 to 0.93 in various brain regions.
- Receptor Occupancy Rates : Occupancy by endogenous dopamine calculated to be approximately 53%, indicating significant interaction with native neurotransmitter systems .
Therapeutic Implications
The potent agonistic properties of MNPA at D2 and D3 receptors suggest potential applications in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Its ability to induce receptor internalization may also provide insights into developing novel treatments that require modulation of receptor availability.
特性
CAS番号 |
126874-82-6 |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
InChIキー |
WNNMRMNAGNMVEW-MRXNPFEDSA-N |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
異性体SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
正規SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Key on ui other cas no. |
126874-82-6 |
同義語 |
2-methoxy-N-n-propylnorapomorphine 2-MNPNA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















